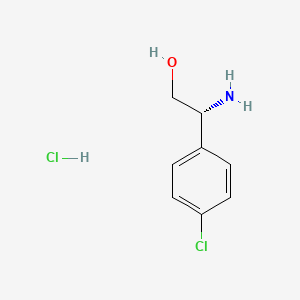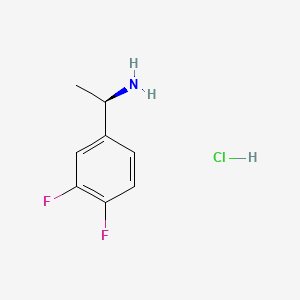
(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with 4-chlorobenzaldehyde.
Reduction: The aldehyde group of 4-chlorobenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting 4-chlorobenzyl alcohol undergoes amination to introduce the amino group. This can be achieved through reductive amination using ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Resolution: The racemic mixture of the product is resolved to obtain the ®-enantiomer. This can be done using chiral resolution agents or chromatographic techniques.
Hydrochloride Formation: Finally, the ®-2-Amino-2-(4-chlorophenyl)ethanol is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of ®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2-(4-Chlorophenyl)acetaldehyde
Reduction: Secondary or tertiary amines
Substitution: Various substituted phenyl derivatives
科学的研究の応用
Chemistry
In organic synthesis, ®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride serves as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its interactions with biological molecules provide insights into enzyme specificity and activity.
Medicine
In medicinal chemistry, ®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a precursor in the synthesis of various pharmaceuticals, including drugs targeting neurological and psychiatric disorders. Its derivatives have shown potential as therapeutic agents.
Industry
The compound is employed in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
作用機序
The mechanism of action of ®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the chlorophenyl group enhances lipophilicity and membrane permeability. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride
- 2-Amino-2-(4-fluorophenyl)ethanol hydrochloride
- 2-Amino-2-(4-bromophenyl)ethanol hydrochloride
Uniqueness
®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is unique due to its specific chiral configuration and the presence of a chlorine atom on the phenyl ring. This configuration imparts distinct pharmacological properties and reactivity compared to its analogs. The ®-enantiomer often exhibits different biological activity and potency compared to the (S)-enantiomer, making it particularly valuable in drug development.
特性
IUPAC Name |
(2R)-2-amino-2-(4-chlorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSCNYFGCTZKFU-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)













